![molecular formula C17H15Cl2N3O2 B2775163 1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1170452-41-1](/img/structure/B2775163.png)
1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Overview
Description
Synthesis Analysis
The synthesis of this compound could be related to the synthetic methodology of quinolin-2,4-dione derivatives . The N-methyl derivative of compound 1-R reacts with trimethyl orthoformate and urea to afford 1-methyl-3-ureidomethylene-1,2,3,4-tetrahydroquinoline-2,4-dione (191), which upon condensation with acetonitrile derivatives in the presence of KOH affords the corresponding pyrano[3,2-c]quinoline-2,5-(6H)-dione derivatives .Molecular Structure Analysis
Quinolin-2,4-dione, a related structure, displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, well over 100 naturally occurring molecules display this motif .Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds related to "1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea" have been synthesized and evaluated for their antimicrobial properties. For example, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were prepared and showed good antimicrobial activity against standard pathogens, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2011).
Electro-Fenton Degradation
The compound has been involved in studies focusing on the degradation of antimicrobials like triclosan and triclocarban using electro-Fenton systems. These studies demonstrate the compound's utility in environmental chemistry, particularly in the degradation of persistent organic pollutants (Sirés et al., 2007).
Methodology for Constructing Chemical Structures
Research has developed new synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure for isoquinoline alkaloids. This highlights the compound's importance in facilitating the synthesis of complex organic molecules (Mujde, Özcan, & Balci, 2011).
Anion Complexation
Macrocyclic bis(ureas) based on similar structures have been synthesized and investigated for their ability to complex anions. This research indicates potential applications in creating sensors or devices for detecting or sequestering specific anions in solution, contributing to analytical and environmental chemistry (Kretschmer, Dittmann, & Beck, 2014).
Optoelectronic and Charge Transport Properties
Studies have explored the optoelectronic and nonlinear charge transport properties of hydroquinoline derivatives, suggesting applications in the development of new materials for electronic and photonic devices (Irfan et al., 2020).
Future Directions
The future directions of this compound could be related to its potential pharmaceutical and biological activities. Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This class of compounds is valuable in drug research and development .
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c1-22-15-6-4-11(8-10(15)2-7-16(22)23)20-17(24)21-12-3-5-13(18)14(19)9-12/h3-6,8-9H,2,7H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUGHMXZEZEVSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea |
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